4,6-Diphenylpyrimidin-2-amine
Overview
Description
4,6-Diphenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound has been the subject of various studies due to its potential biological activities and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives has been explored in several studies. For instance, a green synthesis approach for 4,6-bisarylpyrimidin-2(1H)-ones, which are closely related to 4,6-diphenylpyrimidin-2-amine, was reported using a mild nano catalyst, NiFe2O4@SiO2Pr@glucose amine, at room temperature. This method provided high yields and short reaction times, with the catalyst being reusable for multiple cycles . Another study synthesized a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential adenosine receptor antagonists, showing promising dual affinities and in vivo activity for Parkinson's disease treatment .
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using various spectroscopic techniques. For example, the structure of 4,6-bisarylpyrimidin-2(1H)-one compounds was confirmed by 1H NMR, 13C NMR, and FTIR spectral data . Similarly, the structure of 4-aryl-6-phenylpyrimidin-2(1H)-ones was confirmed by X-ray analysis .
Chemical Reactions Analysis
The reactivity of 4,6-diphenylpyrimidin-2-amine derivatives has been explored in various chemical transformations. Nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting with amines or hydrazines, indicating the compound's versatility in forming different substituted pyrimidines . Another study involved 4-(4-Aminophenyl)-2,6-diphenylpyrimidine in transformations at the amino group, leading to various N-substituted derivatives and quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-diphenylpyrimidin-2-amine derivatives have been evaluated in some studies. For instance, the fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones were investigated, along with their ability to sense zinc ions . In another study, 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines were synthesized and evaluated for their antibacterial and antifungal activities, as well as their cytotoxicity against the Hep-2 cell line .
Relevant Case Studies
Several case studies have highlighted the potential therapeutic applications of 4,6-diphenylpyrimidin-2-amine derivatives. The carbamate substituted derivatives showed potential as dual adenosine A1 and A2A receptor antagonists, with implications for Parkinson's disease treatment . The antibacterial and antifungal activities of certain derivatives also suggest their potential as antimicrobial agents .
Scientific Research Applications
Chemical Transformation and Synthesis
4,6-Diphenylpyrimidin-2-amine has been involved in various chemical transformations. For instance, it has been synthesized and evaluated for anti-inflammatory and antimicrobial activities, showing significant potential against certain bacterial strains (Kumar, Chauhan, & Drabu, 2011). Moreover, it has been used to create N-acyl derivatives, and substituted quinazolines containing a 2,4,6-triphenylpyrimidine fragment, highlighting its versatility in synthesizing diverse chemical compounds (Harutyunyan et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, 4,6-Diphenylpyrimidin-2-amine derivatives have been explored for their potential as therapeutic agents. For instance, derivatives containing a guanidine moiety were synthesized and found to inhibit Aurora kinase A, suggesting potential applications in cancer therapy (Lee et al., 2019). Additionally, carbamate substituted 2-amino-4,6-diphenylpyrimidines were evaluated as adenosine receptor antagonists, showing promise for the treatment of Parkinson's disease (Robinson et al., 2016).
Chemical Reactions and Mechanisms
The compound also plays a crucial role in understanding chemical reactions and mechanisms. Studies have shown that its derivatives undergo various reaction mechanisms, such as the SN(ANRORC) mechanism in the amination of halogenoaza-aromatics (Valk, Plas, & Bode, 2010). This insight is valuable for designing more efficient synthetic pathways in organic chemistry.
Fluorescence and Photophysical Properties
4,6-Diphenylpyrimidin-2-amine and its derivatives have also been studied for their fluorescence properties. For example, the synthesis and fluorescence properties of 4-Aryl-6-phenylpyrimidin-2(1H)-ones were explored, with a focus on their efficient sensing of zinc ion (Wu et al., 2008). This indicates potential applications in the development of new fluorescent materials and sensors.
Safety And Hazards
4,6-Diphenylpyrimidin-2-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard7. It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ7.
Future Directions
The future directions for 4,6-Diphenylpyrimidin-2-amine research could involve further exploration of its anticancer properties2. More studies are needed to fully characterize its mode of action and to develop potent anticancer chemotherapeutic agents2. The structure-activity relationship calculations showed that hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity2.
properties
IUPAC Name |
4,6-diphenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUCBEYDRUCBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347207 | |
Record name | 4,6-diphenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198408 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Diphenylpyrimidin-2-amine | |
CAS RN |
40230-24-8 | |
Record name | 4,6-Diphenylpyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-diphenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.